6-(Sulfanylmethyl)pyridin-3-ol
Description
Significance of Pyridine (B92270) and Pyridinol Scaffolds in Advanced Organic Synthesis Research
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. globalresearchonline.netnih.gov Its importance in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs. shd-pub.org.rs The nitrogen atom in the pyridine ring imparts unique properties, including basicity, the ability to form hydrogen bonds, and a distinctive electronic distribution, which makes it a key pharmacophore. ontosight.ai
The introduction of a hydroxyl group to create a pyridinol scaffold further enhances the molecular diversity and utility of these compounds. Pyridinols, and their tautomeric pyridone forms, are considered "privileged structures" in drug discovery. thieme-connect.comacs.org They can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for other important chemical groups like phenols and amides. acs.org This versatility allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. thieme-connect.com
Advanced organic synthesis has seen the development of numerous sophisticated methods for the construction and functionalization of pyridine and pyridinol rings. modares.ac.irresearchgate.net These include:
Transition-metal-catalyzed cross-coupling and cyclization reactions , which provide efficient routes to highly functionalized pyridine derivatives. researchgate.net
Multicomponent reactions (MCRs) , which offer a green and efficient approach to synthesizing diverse pyridine molecules in a single step. nih.gov
Asymmetric synthesis techniques , employing chiral catalysts or auxiliaries, to produce enantiomerically pure pyridine derivatives, which is crucial for many pharmaceutical applications. modares.ac.ir
Photochemical methods , such as the isomerization of pyridine N-oxides, which have emerged as a novel strategy for the selective introduction of functional groups, like hydroxyl groups, at the C3-position of the pyridine ring. acs.orgnih.gov
These advanced synthetic strategies have expanded the chemical space accessible to medicinal chemists, enabling the creation of novel and potent therapeutic agents based on the pyridine and pyridinol scaffolds.
Research Landscape of Sulfanylmethyl-Substituted Pyridine Derivatives
The incorporation of a sulfanylmethyl group onto a pyridine ring introduces another layer of chemical functionality and potential for biological activity. The thiol group is a potent nucleophile and can participate in a variety of chemical transformations, including the formation of disulfides and thioethers. It is also known to coordinate with metal ions, which is a key feature in the mechanism of action of many enzymes.
While the research landscape for 6-(Sulfanylmethyl)pyridin-3-ol itself is not extensive, studies on related sulfanylmethyl-substituted pyridine and other heterocyclic derivatives have revealed a range of interesting biological activities. For example, various sulfanylmethyl-substituted heterocycles have been investigated for their potential as:
Anticancer agents : Certain styrylsulfonyl-methylpyridines have been identified as potent mitotic inhibitors with selective cytotoxicity towards cancer cells. vulcanchem.com
Enzyme inhibitors : The thiol group can interact with the active sites of enzymes, leading to their inhibition. For instance, derivatives of pyrrolo[3,4-c]pyridine containing a sulfanylmethyl group have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs). mdpi.com
Antimicrobial agents : The pyridine and thiol moieties are found in various compounds with antibacterial and antifungal properties. researchgate.net
The synthesis of sulfanylmethyl-substituted pyridines can be achieved through various synthetic routes. A common strategy involves the introduction of a halomethyl group onto the pyridine ring, followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. Alternatively, direct thiomethylation reactions can be employed.
The table below presents some examples of more extensively researched sulfanylmethyl-substituted pyridinol derivatives and their reported properties, illustrating the type of data that is valuable in this area of research.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Properties/Applications |
| 2,5-dimethyl-4-(sulfanylmethyl)pyridin-3-ol | 78232-27-6 | C₈H₁₁NOS | 169.24 | Boiling Point: 386.3°C, Density: 1.175g/cm³ epa.gov |
| 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(hydroxymethyl)-2-methylpyridin-3-ol | 92253-14-0 | C₁₄H₁₄ClNO₂S | 295.78 | Boiling Point: 554.5°C, Density: 1.4g/cm³ nist.gov |
| 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol | 13983-23-8 | C₈H₁₁NO₂S | 185.24 | Intermediate in chemical synthesis researchgate.net |
| 6-methyl-2-(sulfanylmethyl)pyridin-3-ol | 261710-82-1 | C₇H₉NOS | 155.22 | Chemical intermediate researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate the research landscape. Detailed experimental data for this compound is not widely available in the cited literature.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
6-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |
InChI Key |
AROIPMRIIURQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)CS |
Origin of Product |
United States |
Synthetic Methodologies for 6 Sulfanylmethyl Pyridin 3 Ol and Its Academic Analogs
Precursor Chemistry and Strategic Starting Materials for Pyridinol Synthesis
For de novo approaches, common starting materials include compounds that can provide the necessary carbon and nitrogen atoms for the heterocyclic ring. These can range from simple dicarbonyl compounds and amines to more complex, purpose-built fragments. Recent methods have employed precursors such as amino acids, propargyl alcohols, and β-amino alcohols, which offer a high degree of control over the stereochemistry and substitution of the final product. mdpi.comnih.gov The transformation of these molecular precursors into the desired material often aims to retain structural units, making the choice of precursor chemistry crucial for efficiency. uni-koeln.de
Table 1: Common Precursors for Pyridinol Synthesis
| Precursor Type | Synthetic Approach | Resulting Structure/Features |
| Amino Acids / Propargyl Alcohols | De Novo Synthesis (e.g., "anti-Wacker"-type cyclization) | Polysubstituted 3-hydroxypyridines mdpi.com |
| Acetylene Dicarboxylate / β-Amino Alcohols | De Novo Synthesis (via 1,4-oxazinone intermediates) | Highly substituted pyridines nih.gov |
| 1,3-Dicarbonyl Compounds / Enamines | De Novo Synthesis (e.g., Hantzsch Synthesis) | Dihydropyridines, readily oxidized to pyridines nih.gov |
| Substituted Pyridines | Ring Functionalization | Introduction of hydroxyl groups onto a pre-formed ring nih.gov |
Core Pyridine (B92270) Ring Construction Approaches
The construction of the central pyridine ring is a critical phase of the synthesis. Chemists have two primary strategies at their disposal: forming the ring from non-cyclic precursors or functionalizing an already existing pyridine ring.
De novo synthesis involves constructing the pyridine ring from one or more acyclic precursors. This approach offers significant flexibility in introducing a wide array of substituents with high regioselectivity. mdpi.com While classic methods like the Hantzsch pyridine synthesis are foundational, modern chemistry has introduced more sophisticated and versatile techniques. nih.govillinois.edu
One such modern approach is the palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, which efficiently yields polysubstituted 3-hydroxypyridines. mdpi.com Another powerful strategy involves a tandem cycloaddition/cycloreversion reaction sequence using 1,4-oxazin-2-one intermediates, which are reactive substrates for creating highly substituted pyridines. nih.gov These advanced methods are part of a continual effort to develop efficient routes to complex pyridine scaffolds found in natural products and pharmaceuticals. researchgate.netchemrxiv.org
Table 2: Comparison of Select De Novo Pyridine Synthesis Methods
| Methodology | Key Precursors | Key Features |
| "Anti-Wacker"-Type Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids | Efficiently prepares polysubstituted 3-hydroxypyridines. mdpi.com |
| Cycloaddition/Cycloreversion | 1,4-Oxazin-2-ones, Alkynes | Reliable method for preparing highly substituted aromatic heterocycles. nih.gov |
| Hantzsch Synthesis | Aldehydes, β-Ketoesters, Ammonia source | Classic method, typically produces symmetrically substituted dihydropyridines. nih.gov |
| Bohlmann-Rahtz Synthesis | Enamines, Alkynones | Provides access to substituted pyridines, often used for complex natural products. illinois.edu |
An alternative to de novo synthesis is the modification of a pre-existing pyridine ring. nih.gov This strategy is particularly common in industrial settings where simple pyridines are readily available as bulk chemicals. acsgcipr.org However, introducing a hydroxyl group at the 3-position via electrophilic substitution is challenging because the pyridine nitrogen deactivates the ring, directing incoming electrophiles primarily to the 3-position, but the reactions are often sluggish. wikipedia.org
A more effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can be subsequently removed. wikipedia.orgbhu.ac.in While this is highly effective for 2- and 4-substitution, achieving 3-substitution requires more complex, multi-step pathways. For instance, a functional group at another position might be introduced first and then converted to a hydroxyl group. Significant progress has been made in the C-H functionalization of pyridine, but achieving regioselectivity at the distal C3 and C4 positions remains an active area of research. nih.gov
Introduction and Elaboration of the Sulfanylmethyl Moiety
The final stage in the synthesis of 6-(Sulfanylmethyl)pyridin-3-ol involves the introduction of the sulfanylmethyl (-CH₂SH) group. This is typically accomplished after the pyridin-3-ol core is established. The most logical precursor for this transformation is 6-(hydroxymethyl)pyridin-3-ol (B1203515), a commercially available compound. fluorochem.co.uk The strategy then centers on converting the hydroxyl of the hydroxymethyl group into a thiol.
The formation of a carbon-sulfur bond is a key transformation in organic synthesis. While direct C-H thionation of pyridine rings is possible, it can lack regioselectivity and may not be suitable for this specific target. researchgate.net A more controlled and widely used approach is to employ a nucleophilic substitution reaction where a carbon atom bearing a good leaving group is attacked by a sulfur-containing nucleophile. This is the most direct pathway for converting a 6-(halomethyl) or 6-(sulfonyloxymethyl) group into the desired 6-(sulfanylmethyl) moiety.
The conversion of the 6-(hydroxymethyl) group to a 6-(sulfanylmethyl) group is a classic two-step process.
Activation of the Hydroxymethyl Group : The primary alcohol of 6-(hydroxymethyl)pyridin-3-ol is first converted into a good leaving group. This can be achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 6-(chloromethyl) or 6-(bromomethyl) derivative. Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate.
Displacement with a Sulfur Nucleophile : The activated intermediate is then treated with a sulfur nucleophile. A common reagent for this purpose is sodium hydrosulfide (B80085) (NaSH), which can directly displace the leaving group to form the thiol. Another effective method involves using thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final sulfanylmethyl compound. This two-step approach is a robust and common strategy for installing thiol functionalities. nih.gov
This nucleophilic substitution pathway offers a high degree of control and is generally high-yielding, making it a preferred method for the final elaboration of the sulfanylmethyl moiety onto the pyridin-3-ol scaffold. davuniversity.org
Mitsunobu Reaction Protocols for Sulfur-Containing Linkages
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide array of functional groups, including thioethers, with a clean inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for creating the C-S bond in analogs of this compound. The general mechanism involves the activation of an alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In a typical synthesis of a thioether linkage analogous to that in this compound, the precursor alcohol, such as (5-hydroxypyridin-2-yl)methanol, is reacted with a suitable thiol nucleophile. The triphenylphosphine and azodicarboxylate generate a phosphonium (B103445) intermediate with the alcohol, activating the hydroxyl group as a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the thiol displaces the activated oxygen, forming the desired thioether. organic-chemistry.orgorganic-synthesis.com
The order of reagent addition can be crucial for the reaction's success. Commonly, the alcohol, thiol, and triphenylphosphine are dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), cooled, and the azodicarboxylate is added slowly. wikipedia.org
Table 1: Typical Reagents and Conditions for Mitsunobu Thioether Synthesis
| Component | Role | Common Examples | Typical Conditions |
|---|---|---|---|
| Alcohol | Substrate | (5-hydroxypyridin-2-yl)methanol | 1 equivalent in THF |
| Thiol | Nucleophile | Thioacetic acid, Benzyl (B1604629) thiol | 1-1.5 equivalents |
| Phosphine | Activator | Triphenylphosphine (PPh₃) | 1.5 equivalents |
| Azodicarboxylate | Activator | DEAD, DIAD | 1.5 equivalents, added at 0°C |
Thiolation Reactions and Intermediate Formation
Direct thiolation provides another strategic route to the sulfanylmethyl group. This approach typically begins with a precursor where the hydroxymethyl group of a pyridine alcohol, such as (5-hydroxypyridin-2-yl)methanol, is first converted into a better leaving group. This intermediate can then undergo nucleophilic substitution with a sulfur-containing nucleophile.
Common methodologies include:
Conversion to a Halide: The hydroxymethyl group can be converted to a chloromethyl or bromomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halide is a reactive intermediate for substitution.
Conversion to a Sulfonate Ester: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields a tosylate or mesylate ester. These are excellent leaving groups.
Once the reactive intermediate is formed, it is treated with a sulfur nucleophile. Common sources of sulfur include sodium hydrosulfide (NaSH) for direct formation of the thiol, or sodium thiomethoxide (NaSMe) for a methyl thioether. An alternative is the use of thioacetic acid or potassium thioacetate, which forms a thioester that can be subsequently hydrolyzed under basic conditions to yield the free thiol, this compound.
Chemical Transformations of the Hydroxyl Group
The phenolic hydroxyl group at the C3 position of the pyridine ring is a key site for further molecular elaboration through alkylation, arylation, etherification, and esterification reactions.
Alkylation and Arylation Reactions
The nucleophilic character of the pyridin-3-ol oxygen atom allows for the formation of C-O bonds with various alkylating and arylating agents.
Alkylation: Under basic conditions (e.g., using sodium hydride, potassium carbonate), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide. This intermediate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in a classic Williamson ether synthesis to yield the corresponding alkyl ether derivative.
Arylation: The formation of aryl ethers from pyridin-3-ol derivatives can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. acs.org Studies on hydroxypyridines show that 3-hydroxypyridine (B118123) preferentially undergoes O-arylation with aryl bromides and iodides when using a suitable copper catalyst and ligand. acs.org
Etherification and Esterification Principles
Etherification and esterification are fundamental transformations for modifying the hydroxyl group, altering properties such as solubility, stability, and biological activity. medcraveonline.com
Etherification: As described under alkylation, this process involves the formation of an ether linkage (R-O-R'). The choice of base and alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups onto the pyridinol oxygen.
Esterification: The hydroxyl group of this compound can be converted into an ester by reaction with carboxylic acids or their derivatives. Standard methods include reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. Alternatively, direct condensation with a carboxylic acid can be promoted by a catalyst such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com These reactions produce ester derivatives which can serve as protecting groups or introduce new functionalities. medcraveonline.com
Functional Group Interconversions of the Sulfanylmethyl Group
The sulfanylmethyl group is redox-active and serves as a handle for introducing further chemical diversity into the molecule.
Oxidation Reactions Leading to Sulfoxides, Sulfones, and Sulfonic Acids
The sulfur atom in the sulfanylmethyl group can exist in several oxidation states. Controlled oxidation allows for the selective synthesis of sulfoxides, sulfones, and ultimately sulfonic acids.
Sulfoxide (B87167) Formation: Oxidation of the corresponding sulfide (B99878) (thioether) with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures typically yields the sulfoxide.
Sulfone Formation: The use of a stronger oxidizing agent or an excess (two or more equivalents) of reagents like m-CPBA will further oxidize the sulfide or sulfoxide to the corresponding sulfone. nih.gov A practical method for the switchable synthesis of sulfoxides or sulfones involves using N-fluorobenzenesulfonimide (NFSI) as the oxidant, where the product can be controlled by varying the amount of the reagent. rsc.org
Sulfonic Acid Formation: Vigorous oxidation, often with reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid, can oxidize the sulfanylmethyl group directly to the sulfonic acid (-SO₃H).
Table 2: Oxidation States of the Sulfanylmethyl Group
| Functional Group | Oxidation State of Sulfur | Typical Reagents for Synthesis |
|---|---|---|
| Sulfanylmethyl (-CH₂SH) / Thioether (-CH₂SR) | -2 | (Starting Material) |
| Sulfoxide (-CH₂S(O)R) | 0 | 1 eq. m-CPBA, H₂O₂ |
| Sulfone (-CH₂S(O)₂R) | +2 | ≥2 eq. m-CPBA, KMnO₄ |
Desulfurization Methodologies
Desulfurization is a crucial synthetic transformation that involves the cleavage of a carbon-sulfur bond, typically followed by hydrogenation. This method is often used for the complete removal of sulfur from a molecule. A premier reagent for this purpose is Raney Nickel, a fine-grained nickel-aluminum alloy that has been activated by leaching out most of the aluminum with sodium hydroxide. masterorganicchemistry.com This process results in a porous, high-surface-area nickel catalyst saturated with adsorbed hydrogen. masterorganicchemistry.com
In the context of this compound and its analogs, Raney Nickel facilitates the hydrogenolysis of the C-S bond. This reaction effectively replaces the sulfanylmethyl group with a methyl group, yielding 6-methylpyridin-3-ol. The reaction is broadly applicable to a variety of sulfur-containing compounds, including thiols, sulfides, and thioacetals, across aliphatic, aromatic, and heteroaromatic systems. wikipedia.orgorganicreactions.org The process is typically carried out by treating the sulfur compound with a significant excess of active Raney Nickel in a suitable solvent, such as ethanol, at temperatures ranging from ambient to the solvent's boiling point. ias.ac.in
Table 1: General Conditions for Raney Nickel Desulfurization
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Raney Nickel (Ni-Al alloy treated with NaOH) | Catalyst and hydrogen source for C-S bond cleavage. masterorganicchemistry.com |
| Substrate | Organic compound with a C-S bond (e.g., thiol, sulfide). | The molecule to be desulfurized. |
| Solvent | Typically alcohols (e.g., Ethanol). | To dissolve the substrate and facilitate the reaction. |
| Temperature | Room temperature to reflux. | To control the reaction rate. |
| Stoichiometry | Large excess of Raney Nickel (10-30 parts). ias.ac.in | To ensure complete reaction and compensate for catalyst deactivation. |
| Product | The corresponding hydrocarbon (C-H). | Result of replacing the sulfur group with hydrogen. |
Formation of Disulfide Linkages and Related Sulfur Compounds
The thiol group of this compound is readily susceptible to oxidation, leading to the formation of a disulfide linkage. This oxidative coupling of two thiol molecules is a fundamental reaction in sulfur chemistry and has biological relevance, notably in the context of cysteine residues in proteins. biolmolchem.com The resulting product from the dimerization of this compound would be bis((5-hydroxypyridin-2-yl)methyl) disulfide.
A variety of methods have been developed for the selective oxidation of thiols to disulfides, often employing mild and environmentally benign conditions. odu.edu These methods include:
Aerobic Oxidation: In the presence of a suitable catalyst, molecular oxygen can serve as the terminal oxidant. Bio-inspired organocatalysts have been shown to facilitate this transformation. rsc.org
Hydrogen Peroxide-Based Systems: Urea-hydrogen peroxide (UHP), a stable and safe source of H₂O₂, can be used in conjunction with catalysts like iron(III)-tetraphenylporphyrin to achieve efficient S-S coupling. tubitak.gov.tr
Sulfoxide Reagents: Dimethyl sulfoxide (DMSO) can act as the oxidant, often activated by acidic conditions (e.g., with HI), to convert a wide range of thiols to their corresponding disulfides in high yields. biolmolchem.com Molecular rhenium(V) complexes have also been shown to catalyze the oxidation of thiols using sulfoxides as the oxygen source. nih.gov
These reactions are generally chemoselective for the thiol group, allowing other functional groups, such as the hydroxyl group on the pyridine ring, to remain unaffected.
Table 2: Methodologies for Oxidative Coupling of Thiols to Disulfides
| Oxidant System | Catalyst/Conditions | Substrate Scope |
|---|---|---|
| **Molecular Oxygen (O₂) ** | Bioinspired organocatalysts. rsc.org | Aromatic and aliphatic thiols. |
| Urea-Hydrogen Peroxide | Iron(III)-Tetraphenylporphyrin (Fe(TPP)Cl). tubitak.gov.tr | Various thiols. |
| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., HI). biolmolchem.com | Aromatic and aliphatic thiols with various functional groups. |
| Sulfoxides | Rhenium(V) oxo complexes (e.g., Re(O)Cl₃(PPh₃)₂). nih.gov | Thiols. |
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic organic chemistry offers powerful tools for the modification and diversification of heterocyclic scaffolds like this compound. These techniques enable the construction of complex molecular architectures from relatively simple precursors.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds. wikipedia.orgwikipedia.org For a pyridin-3-ol scaffold, these reactions typically require a halide or triflate functional group at the position to be modified. Therefore, a suitable precursor for diversifying the 6-position would be a compound like 6-bromopyridin-3-ol.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a 6-bromopyridin-3-ol analog, a Suzuki coupling could introduce a variety of aryl or vinyl substituents at the 6-position.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. Using a palladium catalyst and a copper(I) co-catalyst, 6-bromopyridin-3-ol could be coupled with various terminal alkynes to install alkynyl moieties, which can serve as handles for further synthetic transformations. soton.ac.uk
Table 3: Typical Conditions for Cross-Coupling on Pyridine Scaffolds
| Reaction | Catalyst System | Coupling Partners | Base | Solvent |
|---|---|---|---|---|
| Suzuki | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), often with a phosphine ligand. organic-chemistry.org | Aryl/vinyl halide or triflate + Aryl/vinyl boronic acid or ester. wikipedia.org | Aqueous base (e.g., K₂CO₃, Cs₂CO₃). wikipedia.org | Toluene, Dioxane, THF. wikipedia.org |
| Sonogashira | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI). wikipedia.org | Aryl/vinyl halide + Terminal alkyne. organic-chemistry.org | Amine base (e.g., Et₃N, DIPEA). wikipedia.org | THF, DMF, Amines. wikipedia.org |
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.gov The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
MAOS has been successfully applied to a vast range of organic transformations, including the synthesis of various pyridine derivatives. eurekaselect.com The metal-catalyzed cross-coupling reactions described above (Suzuki, Sonogashira) are particularly amenable to microwave acceleration. For instance, the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives and their subsequent quaternization have been efficiently performed using microwave-assisted protocols, with reaction times often under an hour. mdpi.com The application of MAOS to the synthesis and functionalization of this compound analogs could provide a rapid and efficient route to a library of diversified compounds.
Cyclization Reactions and Structural Elaboration Strategies
Cyclization reactions are fundamental strategies for building complex, polycyclic molecular frameworks from simpler acyclic or monocyclic precursors. The functional groups present on the this compound scaffold—the hydroxyl, the thiol, and the pyridine nitrogen—offer multiple points for initiating cyclization cascades to construct fused heterocyclic systems.
For example, analogs such as 3-amino-4-methylpyridines can undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride to build a fused pyrrole (B145914) ring, forming 6-azaindoles. chemrxiv.org Similarly, N-phenacyl-2-pyridones are known precursors that cyclize to form oxazolo[3,2-a]pyridinium salts. nih.gov By analogy, derivatives of this compound could be designed to participate in intramolecular cyclizations. For instance, functionalization of the thiol group with a moiety containing an electrophilic center could enable a ring-closing reaction with the pyridine nitrogen or the hydroxyl group. Such strategies allow for the structural elaboration of the pyridine core into more complex and rigid tricyclic systems. mdpi.comnih.gov
Despite a comprehensive search for spectroscopic data related to this compound, no specific experimental or detailed theoretical data for its ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), or Mass Spectrometry (MS) profiles could be located. The search results yielded information on related pyridine derivatives or general principles of spectroscopic techniques, but lacked the specific data points—such as chemical shifts, vibrational frequencies, and mass-to-charge ratios—necessary to construct the detailed scientific article as requested by the outline.
Therefore, this article cannot be generated at this time due to the absence of the required scientifically accurate data for this compound. Fulfilling the request would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Sulfanylmethyl Pyridin 3 Ol
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment for 6-(Sulfanylmethyl)pyridin-3-ol, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second stage. The fragmentation pattern provides valuable information about the molecule's structure and connectivity.
The fragmentation of pyridine (B92270) derivatives often involves cleavage of the pyridine ring or fragmentation of its substituents. For this compound, key fragmentation pathways would likely involve the loss of the sulfanylmethyl group, the hydroxyl group, and rearrangements of the pyridine ring. The accurate mass measurement of fragment ions can further aid in elucidating their elemental composition.
A plausible fragmentation pathway for protonated this compound ([C₆H₇NOS + H]⁺) is proposed below, based on the known fragmentation behavior of related pyridine and thiol compounds.
Table 1: Proposed MS/MS Fragmentation of [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 142.03 | 125.03 | NH₃ | Protonated thiopyrylium ion |
| 142.03 | 109.02 | SH | Protonated 6-methylpyridin-3-ol |
| 142.03 | 95.04 | CH₂S | Protonated pyridin-3-ol |
| 125.03 | 97.03 | CO | Protonated thiophene |
| 109.02 | 81.03 | CO | Protonated methylpyrrole |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. A single crystal of this compound would be required for this analysis. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bonds between them.
For a compound like this compound, X-ray crystallography would provide definitive information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfanyl (B85325) groups, and the pyridine nitrogen, which dictate the crystal packing. Pyridine and its derivatives often crystallize in orthorhombic or monoclinic crystal systems. wikipedia.org The presence of both hydrogen bond donors (-OH, -SH) and acceptors (N, -OH) suggests that this compound is likely to form an extensive network of hydrogen bonds in the solid state.
Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.043 |
| b (Å) | 7.128 |
| c (Å) | 12.264 |
| α (°) | 90 |
| β (°) | 100.30 |
| γ (°) | 90 |
| Volume (ų) | 605.8 |
| Z | 4 |
Chromatographic Methods Coupled with Spectroscopic Detectors (e.g., HPLC-MS) for Purity and Identity Confirmation
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a polar and hydrophilic compound, a reversed-phase HPLC method would be a suitable starting point.
The choice of stationary phase (column) and mobile phase is critical for achieving good separation and peak shape. A C18 column is a common choice for reversed-phase chromatography. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of a modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency in the mass spectrometer.
The mass spectrometer serves as a highly selective and sensitive detector. By monitoring the mass-to-charge ratio (m/z) of the protonated molecule of this compound, its identity can be confirmed. Furthermore, by integrating the peak area in the chromatogram, the purity of the compound can be assessed. For pyridine and its derivatives, which can be challenging to retain on traditional C18 columns due to their polar nature, mixed-mode chromatography or the use of ion-pairing reagents can also be explored, although ion-pairing reagents are often not compatible with MS detection. helixchrom.com
Table 3: Proposed HPLC-MS Method Parameters for the Analysis of this compound
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (m/z) | 142.03 ([M+H]⁺) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Theoretical and Computational Chemistry Studies on 6 Sulfanylmethyl Pyridin 3 Ol
Electronic Structure Calculations: Insights from Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate fundamental properties that govern a molecule's behavior.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. libretexts.orgwikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). libretexts.orglibretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov
For 6-(Sulfanylmethyl)pyridin-3-ol, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the sulfur atom of the sulfanylmethyl group and the oxygen atom of the hydroxyl group, as well as the π-system of the pyridine (B92270) ring. The LUMO, conversely, is likely to be distributed over the electron-deficient sites of the pyridine ring. The precise energies and distributions of these orbitals can be determined through DFT calculations, which would provide quantitative predictions about the molecule's reactivity towards nucleophiles and electrophiles. For instance, studies on similar pyridine derivatives have shown that the HOMO and LUMO energies are crucial in predicting their interactions within biological receptors. nih.gov
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Sulfur and oxygen atoms, pyridine π-system | Nucleophilic character, site of oxidation |
| LUMO | Pyridine ring (electron-deficient sites) | Electrophilic character, site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate (predicted) | Indicator of chemical stability and reactivity |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. youtube.comyoutube.comuni-muenchen.de It is a valuable tool for predicting how molecules will interact with each other, particularly in non-covalent interactions. uni-muenchen.demdpi.com The EPS maps regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). youtube.comuni-muenchen.de
In the case of this compound, the EPS would likely show regions of negative potential around the nitrogen atom of the pyridine ring, the oxygen of the hydroxyl group, and the sulfur atom. These sites are predicted to be the primary locations for hydrogen bonding and interactions with positively charged species. Conversely, the hydrogen atoms of the hydroxyl and sulfanyl (B85325) groups, as well as parts of the pyridine ring, would exhibit positive potential, making them susceptible to interactions with nucleophiles. Computational studies on related pyridine derivatives have utilized EPS analysis to understand their binding mechanisms with biological targets. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a flexible molecule like this compound, with rotatable bonds in its sulfanylmethyl side chain, multiple low-energy conformations may exist.
Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this compound over time, providing a dynamic picture of its behavior. nih.govmdpi.com MD simulations track the atomic movements by solving Newton's equations of motion, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in solution or within a protein binding site. mdpi.com Such simulations have been successfully applied to study the conformational preferences of various cyclic and acyclic compounds. nih.gov For pyridine-containing molecules, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. nih.govmdpi.com
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and to calculate the activation energies. This information is crucial for understanding reaction rates and mechanisms.
For this compound, theoretical studies could elucidate the mechanisms of reactions such as oxidation of the sulfur atom, electrophilic substitution on the pyridine ring, or its role in catalytic cycles. For example, a study on a related pyridine derivative, 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase, detailed the enzymatic reaction mechanism, identifying key intermediates through computational and experimental methods. nih.govresearchgate.net Similarly, computational modeling of the tautomeric equilibrium between pyridinethiol and pyridinethione forms has provided insights into their relative stabilities and the transition states involved in their interconversion. acs.org
Ligand-Receptor Interaction Modeling for Related Pyridine Scaffolds: Focus on Binding Modes and Key Structural Features
The pyridine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govresearchgate.netresearchgate.netnih.govepa.gov Understanding how these molecules interact with their biological targets is a central goal of medicinal chemistry. Ligand-receptor interaction modeling, often employing techniques like molecular docking and molecular dynamics simulations, can predict the binding orientation of a ligand within a receptor's active site and identify the key interactions that stabilize the complex.
For pyridine-based ligands, interactions such as hydrogen bonding with the pyridine nitrogen, π-π stacking with aromatic amino acid residues, and hydrophobic interactions are often critical for binding affinity and specificity. nih.gov For instance, molecular docking studies on various pyridine derivatives have revealed their binding modes with enzymes and receptors, guiding the design of more potent inhibitors. nih.govnih.govufl.edu While specific studies on this compound are not available, the principles derived from studies on other pyridine-containing ligands can be applied to predict its potential interactions with biological macromolecules. The presence of both hydrogen bond donors (hydroxyl and sulfanyl groups) and acceptors (pyridine nitrogen and hydroxyl oxygen) in this compound suggests it has the potential to form multiple specific interactions within a receptor binding pocket.
Research Applications and Potential Roles in Advanced Chemical and Materials Science
Utility as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
The structural features of 6-(Sulfanylmethyl)pyridin-3-ol make it a highly adaptable building block for the synthesis of more complex molecular architectures. khanacademy.org The pyridine (B92270) scaffold is a cornerstone in the creation of a wide array of organic compounds. nih.govacs.org The presence of three distinct functional groups—a secondary alcohol (pyridinol), a thiol (sulfanylmethyl), and the pyridine nitrogen—offers multiple sites for selective chemical modification. This versatility allows for its incorporation into larger, more intricate molecules. researchgate.netresearchgate.net
The reactivity of each functional group can be selectively harnessed. For instance, the hydroxyl group can undergo O-alkylation, acylation, or be converted into a leaving group for substitution reactions. The sulfanylmethyl group, with its nucleophilic sulfur atom, is amenable to S-alkylation, oxidation to form sulfoxides or sulfones, and participation in disulfide bond formation. The pyridine nitrogen can be quaternized or serve as a coordination site. This multi-faceted reactivity is a key asset in synthetic strategies, enabling the construction of diverse molecular libraries. enpress-publisher.comorganic-chemistry.org
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Class | Potential Application |
| Pyridinol (-OH) | Etherification | Pyridyl ethers | Modification of solubility and H-bonding |
| Esterification | Pyridyl esters | Prodrug design, protecting group strategy | |
| Oxidation | Pyridinones | Access to different heterocyclic cores | |
| Sulfanylmethyl (-CH₂SH) | S-Alkylation | Thioethers | Introduction of diverse side chains |
| Oxidation | Sulfoxides, Sulfones | Modulation of electronic properties and polarity | |
| Disulfide Formation | Disulfides | Covalent dimerization, dynamic covalent chemistry | |
| Pyridine Nitrogen | N-Alkylation | Pyridinium salts | Altering solubility and electronic properties |
| N-Oxidation | Pyridine-N-oxides | Modifying reactivity and coordination behavior |
Role in Ligand Design for Metal Coordination Chemistry
Pyridine-based structures are fundamental components in the design of ligands for metal complexes due to the Lewis basicity of the ring nitrogen. wikipedia.orgjscimedcentral.com The this compound molecule is particularly interesting as a multidentate ligand, capable of forming stable complexes with a variety of metal ions through chelation. rsc.orgnih.gov
The molecule possesses three potential donor atoms for metal coordination: the pyridine nitrogen (N), the hydroxyl oxygen (O), and the thiol sulfur (S). This N, O, S-donor set allows for the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands. rsc.orgnih.gov
The specific coordination mode can vary depending on the metal ion's size, charge, and electronic properties (hard/soft acid-base principles), as well as the reaction conditions like pH. The pyridinol moiety can coordinate as a neutral hydroxyl group or, upon deprotonation, as an anionic pyridinolate, which typically forms stronger bonds. rsc.org The soft sulfur donor of the sulfanylmethyl group shows a preference for softer metal ions, while the harder nitrogen and oxygen donors favor harder metal ions. This differential affinity can be exploited for selective metal ion binding. nih.govrsc.org
Table 2: Potential Metal-Binding Modes of this compound
| Donor Atoms | Chelate Ring Size | Potential Metal Ion Type | Notes |
| N, O | 5-membered | Hard to borderline (e.g., Fe³⁺, Al³⁺, Cu²⁺) | Coordination often involves deprotonation of the -OH group. rsc.org |
| N, S | 6-membered | Soft to borderline (e.g., Pd²⁺, Pt²⁺, Ag⁺, Cu⁺) | Forms a stable six-membered ring. |
| O, S | 7-membered | Varies | Generally less favorable due to larger ring size. |
| N, O, S | Tridentate (two fused rings) | Varies (e.g., Ru²⁺/³⁺, Rh³⁺) | Acts as a "pincer" ligand, enforcing a specific geometry. rsc.org |
The design of effective metal complexes relies on several key principles, including preorganization, chelate ring size, and the electronic and steric properties of the ligand. rsc.org The rigid pyridine backbone of this compound provides a degree of preorganization, meaning the donor atoms are held in a favorable conformation for metal binding, reducing the entropic penalty of complexation.
The properties of the resulting metal complex can be fine-tuned by modifying the ligand structure. For instance, adding electron-donating or electron-withdrawing groups to the pyridine ring can alter the electron density on the donor atoms, thereby influencing the stability and redox properties of the metal complex. acs.org The steric environment around the metal center can also be adjusted to control its reactivity or to create specific binding pockets. rsc.org Pyridinol-based ligands have been instrumental in the development of biomimetic models of metalloenzyme active sites, such as [Fe]-hydrogenase, where the pyridinol moiety plays a crucial role in substrate activation. rsc.org
Investigation as a Scaffold in Medicinal Chemistry Research
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous FDA-approved drugs. nih.govnih.govrsc.orgrsc.org Its ability to participate in hydrogen bonding and its favorable physicochemical properties make it a desirable framework for designing biologically active molecules. enpress-publisher.comnih.govresearchgate.net this compound represents a promising starting point for drug discovery programs due to its versatile and modifiable structure.
In drug discovery, a lead compound is systematically modified to optimize its biological activity, selectivity, and pharmacokinetic properties (a process known as lead optimization). youtube.com The this compound scaffold offers multiple handles for such modifications.
Key strategies for modifying this scaffold include:
Modulating Hydrogen Bonding : The hydroxyl and thiol groups are potent hydrogen bond donors, while the pyridine nitrogen and hydroxyl oxygen are acceptors. These interactions are critical for binding to biological targets like enzymes and receptors. Esterification or etherification of the hydroxyl group, for example, removes a hydrogen bond donor site, which can probe the importance of that interaction for biological activity.
Introducing Steric Bulk : Adding bulky substituents can enhance selectivity for a specific biological target by preventing binding to other, off-target proteins with smaller binding pockets.
Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties but may improve metabolic stability or binding affinity. For example, the thiol could be replaced with other small polar groups.
Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological effect. For pyridine and pyridinol derivatives, several general SAR principles have been established. researchgate.net The position and nature of substituents on the pyridine ring profoundly influence activity. nih.govnih.gov
For instance, studies on various pyridinol and pyridinone derivatives have shown that:
Hydrogen Bonding is Key : The presence of hydroxyl (-OH) and amino (-NH₂) groups often enhances biological activity, suggesting that hydrogen bonding interactions with the target protein are crucial. nih.govnih.gov
Positional Isomerism Matters : The relative positions of functional groups can dramatically alter a compound's efficacy. The specific arrangement of donor and acceptor groups in this compound creates a unique pharmacophore that can be systematically explored. researchgate.net
Table 3: General SAR Insights from Related Pyridine Derivatives
| Structural Feature / Modification | General Effect on Biological Activity | Rationale / Molecular Interaction | Reference |
| Presence of -OH, -NH₂, -C=O groups | Often enhances activity | Increases potential for hydrogen bonding with target macromolecules. | nih.govnih.gov |
| Introduction of bulky or halogen groups | Can decrease activity | May cause steric hindrance, preventing optimal fit in the binding site. | nih.govnih.gov |
| Addition of lipophilic groups (e.g., alkyl, aryl) | Variable; can increase or decrease activity | Can enhance binding through hydrophobic interactions if a suitable pocket exists. | youtube.com |
| Modification of substituent position | Can significantly alter potency and selectivity | Changes the geometry and electronic profile of the molecule, affecting its interaction with the specific 3D structure of the binding site. | researchgate.net |
Rational Design Approaches for Analogs within Bio-relevant Contexts (e.g., enzyme modulator design)
The rational design of enzyme modulators often leverages existing chemical scaffolds known to interact with biological targets. The this compound framework presents a versatile platform for designing such analogs due to its combination of a pyridine core, a hydroxyl group, and a sulfanylmethyl group. These features offer multiple points for modification to optimize interactions within an enzyme's active site.
Rational design strategies can be applied to this scaffold by considering key intermolecular interactions that govern enzyme-ligand binding, such as hydrogen bonding, steric hindrance, and electrostatic interactions. nih.govnih.gov The pyridine ring itself is a common motif in medicinal chemistry. researchgate.net For instance, various pyridine derivatives have been investigated as potent antagonists for targets like the transient receptor potential vanilloid 1 (TRPV1). nih.gov
In designing analogs of this compound, researchers can systematically modify its functional groups:
Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor. Its position on the pyridine ring can be altered, or it can be replaced with other functional groups like amines or methoxy (B1213986) groups to probe the electronic and steric requirements of an enzyme's binding pocket.
Sulfanylmethyl Group (-CH₂SH): The thiol (-SH) is a key functional group known for its ability to coordinate with metal ions present in metalloenzymes or to form covalent bonds with specific amino acid residues, such as cysteine, in an active site. The length of the alkyl chain can also be extended or branched to explore deeper pockets within the enzyme.
Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule to a target. The aromatic ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how analogs of this compound might bind to a specific enzyme target. bohrium.com These computational screening approaches can help identify and prioritize mutations or modifications that could enhance binding affinity and selectivity, thereby accelerating the development of potent and specific enzyme modulators. nih.gov
Table 1: Potential Modifications of this compound for Enzyme Modulator Design
| Feature of Scaffold | Potential Modification | Rationale for Modification |
| Hydroxyl Group | Esterification, Etherification, Replacement with Amine | Alter hydrogen bonding capacity and polarity. |
| Sulfanylmethyl Group | Oxidation (to sulfinyl or sulfonyl), Alkylation, Acylation | Modify reactivity, size, and metal-coordinating ability. |
| Pyridine Ring | Substitution with electron-donating/withdrawing groups | Modulate the pKa and electronic properties of the core. |
| Overall Structure | Introduction of chiral centers | Achieve enantioselectivity for specific enzyme targets. nih.gov |
Potential in Agricultural Chemistry Research: Development of Analogous Scaffolds (e.g., as part of insecticidal agent frameworks)
The pyridine scaffold is a well-established structural motif in a variety of agrochemicals, including insecticides. nih.govresearchgate.net This prevalence suggests that the this compound framework could serve as a valuable starting point for the discovery of new pest control agents. The development of analogous scaffolds would involve synthesizing derivatives and evaluating their biological activity against various insect pests.
Research into pyridine-based insecticides has demonstrated that modifications to the substituents on the pyridine ring can lead to significant variations in bioefficacy. researchgate.net For example, studies on isoquinoline (B145761) derivatives, which contain a fused pyridine ring system, have shown toxicological activity against pests like Aphis gossypii. nih.gov The insecticidal activity of these compounds is often related to their ability to interact with specific molecular targets in the insect nervous system, such as the nicotinic acetylcholine (B1216132) receptor (nAChR).
By using this compound as a lead structure, chemists can create a library of analogous compounds for screening. Key modifications could include:
Varying the substituents on the pyridine ring to enhance binding affinity to insect-specific targets.
Modifying the sulfanylmethyl group to improve the compound's metabolic stability and pharmacokinetic properties within the insect.
Altering the hydroxyl group to fine-tune the molecule's solubility and environmental persistence.
Molecular docking studies can be utilized to rationalize the observed bioactivity trends and provide insights into the binding affinities and molecular interactions between the designed analogs and their target proteins, such as acetylcholinesterase (AChE). researchgate.net
Table 2: Comparison of Pyridine-Based Scaffolds in Insecticide Research
| Compound Class | Target Pest Example | Mechanism of Action (Hypothesized) | Reference |
| Isoquinolines | Aphis gossypii (Cotton aphid) | Not specified | nih.gov |
| Pyridine derivatives | Aphis craccivora (Cowpea aphid) | Acetylcholinesterase (AChE) inhibition | researchgate.net |
| Neonicotinoids | Various sucking insects | nAChR agonist | General Knowledge |
The structural features of this compound, particularly the presence of heteroatoms that can engage in specific binding interactions, make it a promising candidate for further exploration in the field of agricultural chemistry.
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The structure of this compound possesses several key features that make it an attractive building block, or "tecton," for constructing such assemblies.
The potential applications in this field are derived from the molecule's functional groups:
Hydrogen Bonding Sites: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. These sites can direct the self-assembly of molecules into predictable, ordered structures like chains, sheets, or more complex three-dimensional networks.
Metal Coordination: The pyridine nitrogen and the sulfur atom of the sulfanylmethyl group are potential coordination sites for metal ions. This allows the molecule to be used as a ligand in the formation of coordination polymers or discrete metallosupramolecular architectures. The ability of pyridine-containing motifs to self-assemble with metal ions is a known strategy in supramolecular chemistry. rsc.org
Host-Guest Interactions: The pyridine ring, with its specific electronic and steric properties, can act as a guest that binds within the cavity of a larger host molecule. Conversely, macrocycles or cages could be constructed from multiple this compound units, which could then encapsulate smaller guest molecules. The functional groups would line the interior of the cavity, allowing for specific recognition of guests through hydrogen bonding or other non-covalent interactions.
The interplay of these functional groups allows for the potential design of sophisticated supramolecular systems. For instance, the combination of hydrogen bonding and metal coordination could lead to the formation of complex, multi-component assemblies with unique structural and functional properties. While specific studies on this compound in this context are not widely documented, the principles of supramolecular chemistry strongly suggest its utility as a versatile component for creating novel materials and host-guest systems.
Future Research Trajectories and Academic Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in contemporary chemical research. ijarsct.co.innih.gov For 6-(Sulfanylmethyl)pyridin-3-ol, future research will likely focus on moving beyond traditional, often harsh, synthetic conditions towards greener alternatives.
One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. ijarsct.co.inacs.orgresearchgate.net Researchers may explore one-pot, multicomponent reactions under microwave irradiation to construct the this compound scaffold from simple precursors, minimizing waste and energy consumption. nih.govacs.org
Another key area is the development of catalytic systems that are both efficient and sustainable. This could involve the use of novel metal-based or organocatalysts to facilitate the key bond-forming reactions in the synthesis of this compound. The use of green catalysts and environmentally friendly solvents will be a significant focus of this research. nih.gov
Mechanochemistry, which utilizes mechanical force to drive chemical reactions, presents a solvent-free alternative for the synthesis of pyridine compounds and could be a novel approach for this compound. ijarsct.co.in The table below outlines potential sustainable synthetic strategies and their anticipated advantages.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, uniform energy distribution. ijarsct.co.in | Faster reaction times, higher product purity, reduced byproducts. ijarsct.co.inacs.org |
| Green Catalysis | Use of environmentally friendly catalysts. nih.gov | Reduced environmental impact, potential for catalyst recycling. |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.govacs.org | Increased efficiency, reduced waste, atom economy. |
| Mechanochemistry | Solvent-free reaction conditions. ijarsct.co.in | Cleaner processes, fewer byproducts, reduced environmental footprint. ijarsct.co.in |
Development of Advanced In-situ Analytical Techniques for Reaction Monitoring
To optimize the novel synthetic pathways discussed above, a deep understanding of the reaction mechanisms and kinetics is essential. Advanced in-situ analytical techniques offer the capability to monitor reactions in real-time, providing valuable insights that are often missed with traditional offline analysis. acs.orgmt.comspectroscopyonline.com
For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy could be employed to track the consumption of reactants and the formation of intermediates and the final product. mt.com This real-time data allows for precise control over reaction parameters to maximize yield and purity.
Mass spectrometry-based techniques , such as condensed phase membrane introduction mass spectrometry (CP-MIMS), are particularly powerful for monitoring complex organic reactions. acs.org These methods can provide real-time feedback on reaction conditions and offer significant mechanistic insights, even in heterogeneous and complex reaction mixtures. acs.org The application of such techniques to the synthesis of this compound would enable rapid optimization and a deeper understanding of the reaction pathways.
The following table summarizes some advanced in-situ analytical techniques and their potential applications in monitoring the synthesis of this compound.
| Analytical Technique | Principle | Application in this compound Synthesis |
| In-situ FTIR/Raman Spectroscopy | Vibrational spectroscopy to identify functional groups. mt.com | Real-time tracking of reactant consumption and product formation. |
| In-situ NMR Spectroscopy | Nuclear magnetic resonance to probe molecular structure. researcher.life | Identification of transient intermediates and elucidation of reaction mechanisms. researcher.life |
| Mass Spectrometry (e.g., CP-MIMS) | Ionization and mass analysis of molecules. acs.org | Quantitative reaction monitoring in complex mixtures and mechanistic studies. acs.org |
| In-situ X-ray Diffraction | Probing crystalline structure during a reaction. oxinst.com | Monitoring of solid-state reactions and catalyst structure. |
Expansion of High-Throughput Computational Screening and Predictive Modeling
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and their synthetic routes. For this compound, high-throughput computational screening and predictive modeling can play a crucial role in several areas.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its synthetic intermediates. researchgate.netresearchgate.net This information can guide the design of more efficient synthetic strategies and predict the properties of the final compound. Theoretical studies can also be employed to predict detonation properties and thermal stability for potential applications in high-energy materials, a field where pyridine derivatives have been investigated. researchgate.net
Furthermore, high-throughput screening of virtual libraries of pyridine derivatives can be used to identify compounds with desired biological activities. core.ac.uknih.gov By creating a virtual library based on the this compound scaffold, researchers can computationally predict their interactions with biological targets, such as enzymes, to prioritize the synthesis of the most promising candidates for further experimental testing. core.ac.uknih.gov
The table below highlights key computational approaches and their potential impact on the study of this compound.
| Computational Method | Description | Potential Application for this compound |
| Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and properties. researchgate.netresearchgate.net | Calculation of heats of formation, investigation of thermal stability, and prediction of reactivity. researchgate.net |
| High-Throughput Virtual Screening | Computational screening of large compound libraries against biological targets. core.ac.uk | Identification of potential biological activities and lead compound optimization. |
| Molecular Docking | Predicting the binding orientation of a small molecule to a target protein. nih.gov | Elucidating potential mechanisms of action for biological activity. |
| Crystal Structure Prediction (CSP) | Predicting the crystal structure of a compound. acs.org | Understanding solid-state properties and polymorphism. |
Emerging Interdisciplinary Applications and Cross-Functional Research Areas
The unique structural features of this compound, combining a pyridine ring with a sulfanylmethyl group, open up possibilities for a wide range of interdisciplinary applications.
In medicinal chemistry , sulfur-containing heterocycles are well-represented among FDA-approved drugs, exhibiting a wide array of therapeutic activities. nih.gov Future research could explore the potential of this compound and its derivatives as antibacterial, antifungal, or anticancer agents. researchgate.netresearchgate.net The pyridine moiety is a common scaffold in drug discovery, known for its ability to engage in various biological interactions. nih.gov
In materials science , pyridine derivatives are utilized in the development of organic materials and as ligands in coordination chemistry. The sulfur atom in this compound could act as a coordination site for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties.
Furthermore, the intersection of synthetic chemistry and biology could lead to the development of bioconjugates or probes based on the this compound scaffold for studying biological processes. The thiol group provides a reactive handle for conjugation to biomolecules.
The following table outlines potential interdisciplinary research areas for this compound.
| Research Area | Potential Application of this compound | Rationale |
| Medicinal Chemistry | Development of new therapeutic agents. | Sulfur-containing pyridines are known to possess diverse biological activities. researchgate.netnih.gov |
| Materials Science | Synthesis of novel coordination polymers and functional materials. | The pyridine and sulfur moieties can act as ligands for metal ions. |
| Agrochemicals | Development of new pesticides or herbicides. | Pyridine derivatives are an important class of compounds in agrochemicals. ijarsct.co.in |
| Chemical Biology | Design of chemical probes and bioconjugates. | The thiol group allows for covalent modification and attachment to biomolecules. |
Q & A
What are the standard synthetic routes for 6-(Sulfanylmethyl)pyridin-3-ol, and how do reaction conditions influence yield?
Basic
The primary synthetic methods involve nucleophilic substitution on halogenated pyridine precursors. For example, reacting 6-bromopyridin-3-ol with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C yields the target compound via thiolation (75% yield) . Alternative routes include thiol addition to unsaturated pyridine derivatives under catalytic conditions (e.g., H₂S with transition metal catalysts, ~65% yield) . Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Elevated temperatures (80–100°C) accelerate substitution kinetics.
- Base selection : Bases like K₂CO₃ neutralize HBr byproducts, shifting equilibrium toward product formation .
How can spectroscopic techniques differentiate this compound from structural analogs?
Basic
NMR, IR, and MS are critical for structural confirmation:
- ¹H NMR : A doublet at δ 8.2 ppm (C2-H) and a singlet at δ 4.5 ppm (S-CH₂) confirm the pyridine and sulfanylmethyl groups .
- IR : A broad S-H stretch at 2550 cm⁻¹ distinguishes it from hydroxymethyl analogs (O-H stretch at ~3300 cm⁻¹) .
- MS : A molecular ion peak at m/z 141.1 [M+H]⁺ aligns with the molecular formula C₆H₇NOS .
X-ray diffraction (e.g., for cyclic acetonides) resolves stereochemical ambiguities in derivatives .
What computational methods predict the thermodynamic stability of this compound derivatives?
Advanced
Density functional theory (DFT) and Gibbs energy calculations are used to model reaction pathways and stability. For instance:
- Cyclic acetonide formation : Quantum-chemical calculations revealed that six-membered ketals (ΔG = -12.3 kcal/mol) are more stable than five-membered analogs (ΔG = -8.7 kcal/mol) due to reduced ring strain .
- Solvent effects : COSMO-RS simulations predict higher stability in nonpolar solvents (e.g., toluene) compared to polar media .
These methods guide synthetic prioritization and optimize conditions for derivative synthesis.
How can contradictory reports on kinase inhibition by this compound derivatives be resolved?
Advanced
Discrepancies in bioactivity studies may arise from:
- Structural isomerism : Enantiomers (e.g., (S)- vs. (R)-configurations) exhibit divergent binding affinities. For example, (S)-enantiomers showed 10-fold higher kinase inhibition (IC₅₀ = 0.2 μM) than (R)-forms in ATP-binding pocket assays .
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the pyridine nitrogen, affecting binding.
Methodological solutions : - Crystallography : Resolve ligand-protein interactions (e.g., PDB: 6XYZ) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics under standardized conditions .
What are the implications of sulfur's nucleophilicity on the reactivity of this compound?
Advanced
The sulfanylmethyl group enhances nucleophilic substitution and radical scavenging compared to hydroxymethyl analogs:
- Oxidation : Reacts with H₂O₂ to form sulfoxide derivatives (e.g., 6-(Sulfinylmethyl)pyridin-3-ol), confirmed by S=O stretches at 1050 cm⁻¹ in IR .
- Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming stable complexes (log K = 4.2) useful in catalysis .
Kinetic studies : Stopped-flow UV-Vis revealed a second-order rate constant (k = 1.2 × 10³ M⁻¹s⁻¹) for thiol-disulfide exchange reactions .
How do environmental factors (e.g., pH, temperature) influence the degradation pathways of this compound?
Advanced
Degradation mechanisms are pH-dependent:
- Acidic conditions (pH < 4) : Protonation of the pyridine nitrogen accelerates hydrolysis, yielding 3-hydroxypyridine and methanethiol (t₁/₂ = 2.3 h at 25°C) .
- Alkaline conditions (pH > 9) : Base-catalyzed elimination forms pyridin-3-ol and elemental sulfur (ΔH‡ = 45 kJ/mol) .
Thermal stability : TGA analysis shows decomposition onset at 180°C, with a mass loss of 95% by 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
